4-(5-oxopyrrolidin-3-yl)-N-(propan-2-yl)benzenesulfonamide
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Overview
Description
4-(5-oxopyrrolidin-3-yl)-N-(propan-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-oxopyrrolidin-3-yl)-N-(propan-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the pyrrolidinone intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Isopropyl Group Introduction: The isopropyl group is introduced via alkylation using isopropyl halides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-oxopyrrolidin-3-yl)-N-(propan-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and inhibition. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, the compound’s potential as an enzyme inhibitor or antimicrobial agent is of interest. Researchers investigate its efficacy and safety in preclinical studies to develop new therapeutic agents.
Industry
In the industrial sector, the compound may be used in the development of specialty chemicals and materials. Its unique properties can be harnessed for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-oxopyrrolidin-3-yl)-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The pyrrolidinone ring and isopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(5-oxopyrrolidin-3-yl)-N-(methyl)benzenesulfonamide: Similar structure but with a methyl group instead of an isopropyl group.
4-(5-oxopyrrolidin-3-yl)-N-(ethyl)benzenesulfonamide: Similar structure but with an ethyl group instead of an isopropyl group.
4-(5-oxopyrrolidin-3-yl)-N-(tert-butyl)benzenesulfonamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 4-(5-oxopyrrolidin-3-yl)-N-(propan-2-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isopropyl group may enhance its lipophilicity and membrane permeability, while the pyrrolidinone ring and sulfonamide moiety contribute to its reactivity and binding affinity.
Properties
Molecular Formula |
C13H18N2O3S |
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Molecular Weight |
282.36 g/mol |
IUPAC Name |
4-(5-oxopyrrolidin-3-yl)-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H18N2O3S/c1-9(2)15-19(17,18)12-5-3-10(4-6-12)11-7-13(16)14-8-11/h3-6,9,11,15H,7-8H2,1-2H3,(H,14,16) |
InChI Key |
BOKVTOABWZAGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
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